molecular formula C5H8O4 B1222636 2-Acetoxypropanoic acid CAS No. 535-17-1

2-Acetoxypropanoic acid

Cat. No.: B1222636
CAS No.: 535-17-1
M. Wt: 132.11 g/mol
InChI Key: WTLNOANVTIKPEE-UHFFFAOYSA-N
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Description

2-Acetoxypropanoic acid (APA), also known as acetyllactic acid (CAS 535-17-1), is a derivative of lactic acid (2-hydroxypropanoic acid) formed via esterification of the hydroxyl group with acetic acid . Structurally, it consists of a propanoic acid backbone with an acetoxy group (-OAc) at the second carbon (Figure 1). APA and its esters are intermediates in the synthesis of acrylic acid and acrylates, which are critical for adhesives, coatings, and polymers . Renewable production routes from lactic acid—a biomass-derived compound—have gained attention as sustainable alternatives to traditional propylene-based acrylate processes .

APA esters (e.g., methyl, ethyl, benzyl) undergo pyrolysis to yield acrylates. Recent advancements demonstrate that methyl and benzyl APA esters achieve acrylate yields of 75–80% under optimized conditions (550°C, CO₂ diluent, and acetic acid co-feed) . This positions APA as a key compound in green chemistry initiatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetoxypropanoic acid can be synthesized through the acetoxylation of lactic acid. This process involves the reaction of lactic acid with acetic acid in the presence of a catalyst. The reaction conditions typically include heating the mixture to facilitate the acetylation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of acetic acid as both a reagent and a solvent. The process may include steps such as indirect dehydration and pyrolysis to improve selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidation states.

    Reduction: The compound can be reduced to form other derivatives.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .

Scientific Research Applications

2-Acetoxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: It is utilized in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism by which 2-Acetoxypropanoic acid exerts its effects involves its interaction with various molecular targets and pathways. The acetoxy group can participate in esterification reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes and chemical reactions, making the compound valuable in research and industrial applications .

Comparison with Similar Compounds

Comparison of APA Esters in Acrylate Production

The acrylate yield from APA esters depends on the ester group’s structure. Methyl and benzyl APA esters exhibit superior performance due to the absence of β-hydrogens on the ester moiety, minimizing side reactions like alkene elimination. In contrast, ethyl or butyl APA esters, which contain β-hydrogens, show reduced yields (Table 1) .

Table 1: Acrylate Yields from Pyrolysis of APA Esters

APA Ester β-Hydrogens Present? Acrylate Yield (%) Optimal Conditions Key Factors Affecting Yield
Methyl APA ester No 75–80 550°C, CO₂ diluent, acetic acid Absence of β-hydrogens
Benzyl APA ester No 75–80 550°C, CO₂ diluent, acetic acid Steric hindrance, stability
Ethyl APA ester Yes <50 550°C, CO₂ diluent Alkene elimination dominates
Butyl APA ester Yes <50 550°C, CO₂ diluent Increased side reactions

The use of CO₂ as a diluent enhances yield by suppressing decomposition, while acetic acid co-feeding stabilizes intermediates . Continuous operation over 30 hours with minimal carbon deposition further highlights the process robustness .

Comparison with Other Renewable Acrylate Precursors

APA-based routes outperform other bio-derived acrylate precursors:

  • Glycerol : Requires multistep oxidation and dehydration, yielding <50% acrylate .
  • 3-Hydroxypropanoic acid: Pyrolysis generates acrylic acid but with competing decarbonylation, limiting yields to ~60% .
  • Lactic acid : Direct dehydration faces challenges due to water sensitivity and side-product formation .

APA esters circumvent these issues via a two-step process: (1) esterification of lactic acid to APA esters and (2) high-yield pyrolysis. This pathway achieves higher efficiency and scalability.

Structural and Functional Comparisons with Analogous Compounds

  • 2-Acetoxycinnamic Acid : Contains a phenyl group, enabling UV-absorbing properties for cosmetics but unrelated to acrylate production .
  • 2-(Thiophen-2-yl)propanoic Acid: The thiophene moiety confers electronic properties, making it suitable for organic semiconductors rather than bulk chemicals .
  • Isobutyric Acid (2-Methylpropanoic Acid): A branched-chain carboxylic acid used in food additives and resins but lacks reactive sites for acrylate synthesis .

Enantiomeric Considerations

APA exists as (S)- and (R)-enantiomers (e.g., CAS 6034-46-4 for (S)-APA).

Biological Activity

2-Acetoxypropanoic acid, also known as 2-acetoxypropionic acid, is an organic compound with the molecular formula C₅H₈O₄. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Antimicrobial Properties

Research suggests that this compound exhibits significant antimicrobial activity. Studies indicate that it can inhibit the growth of various bacteria and fungi, making it a potential candidate for food preservation and pharmaceutical formulations. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

In a notable study, this compound was found to exhibit anti-inflammatory properties that surpass those of aspirin when administered at a dosage of 100 mg/kg. The compound was shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in experimental models . This suggests its potential use in treating inflammatory diseases.

Analgesic Activity

In addition to its anti-inflammatory effects, this compound has demonstrated analgesic properties. The compound's ability to alleviate pain has been attributed to its interaction with pain pathways in the body, providing a promising avenue for further research into pain management therapies .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against common foodborne pathogens such as Salmonella and Escherichia coli. Results showed a significant reduction in bacterial counts when treated with this compound, indicating its potential as a natural preservative in food products.
  • Inflammation Model : In an animal model of arthritis, administration of this compound resulted in reduced joint swelling and pain compared to control groups. This highlights its therapeutic potential for inflammatory conditions.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Lactic AcidC₃H₆O₃Precursor to this compound; involved in fermentation processes.
Acetic AcidC₂H₄O₂Simple carboxylic acid; used extensively in food and chemical industries.
Propanoic AcidC₃H₆O₂Straight-chain carboxylic acid; used as a preservative and flavoring agent.

Uniqueness : What distinguishes this compound from these compounds is its dual functional nature as both a carboxylic acid and an ester, which allows it to participate in a wider range of biological activities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Acetoxypropanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves acetylation of lactic acid using acetic anhydride under acidic catalysis. Key parameters include temperature (60–80°C), stoichiometric ratios (1:1.2 lactic acid to acetic anhydride), and reaction time (4–6 hrs). Yield optimization requires monitoring via thin-layer chromatography (TLC) and purification by recrystallization from ethyl acetate .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Look for the acetate methyl group at δ 2.1–2.2 ppm and the methine proton adjacent to the carbonyl at δ 4.3–4.5 ppm.
  • IR Spectroscopy : Confirm ester C=O stretching at 1740–1760 cm⁻¹ and carboxylic acid O-H stretch (broad, 2500–3300 cm⁻¹) if unreacted starting material persists.
  • Mass Spectrometry : The molecular ion peak [M+H]⁺ should appear at m/z 133.1 (C₅H₈O₄) .

Q. How does this compound function as a precursor in polymer chemistry, particularly for biodegradable materials?

  • Methodological Answer : It serves as a monomer for synthesizing polyesters via ring-opening polymerization. Researchers should evaluate its copolymerization with glycolic acid (PLGA formation) by tracking molecular weight distribution using gel permeation chromatography (GPC) and thermal stability via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported esterification kinetics of this compound across studies?

  • Methodological Answer : Conduct a meta-analysis of published kinetic data (e.g., activation energies, rate constants) and identify variables such as solvent polarity (e.g., toluene vs. DMF) or catalyst type (H₂SO₄ vs. p-toluenesulfonic acid). Validate findings through controlled replicate experiments with in situ FTIR monitoring to track reaction progress .

Q. How does stereochemical configuration ((R)- vs. (S)-enantiomers) impact the reactivity of this compound in asymmetric synthesis?

  • Methodological Answer : Use chiral HPLC to separate enantiomers and compare their nucleophilic acyl substitution rates with amines or alcohols. Density functional theory (DFT) calculations can predict transition-state energies, while X-ray crystallography confirms absolute configuration .

Q. What advanced computational models predict the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer : Apply molecular dynamics simulations to model hydrolysis pathways in aqueous buffers (pH 5–7.4). Validate predictions with accelerated stability testing (40°C/75% RH) and quantify degradation products via LC-MS. Correlate results with Arrhenius plots to extrapolate shelf-life .

Q. Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the catalytic efficiency of lipases in this compound hydrolysis?

  • Methodological Answer : Use a factorial design varying enzyme concentration (0.1–1.0 mg/mL), pH (6–8), and temperature (25–45°C). Measure initial rates via UV-Vis spectroscopy (NADH-coupled assay) and analyze data with Michaelis-Menten kinetics. Include triplicates and negative controls (heat-denatured enzyme) .

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Perform ANOVA on yield, purity, and molecular weight data from ≥5 independent batches. Use principal component analysis (PCA) to identify critical process parameters (e.g., stirring speed, cooling rate) contributing to variability .

Q. Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis due to acetic anhydride's volatility. Conduct regular exposure monitoring via air sampling (OSHA 29 CFR 1910.1020). Provide PPE (gloves, goggles) and train personnel on emergency procedures for skin/eye contact .

Properties

IUPAC Name

2-acetyloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLNOANVTIKPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701313512
Record name 2-Acetoxypropionic acid
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Molecular Weight

132.11 g/mol
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CAS No.

535-17-1, 3853-80-3
Record name 2-Acetoxypropionic acid
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Record name alpha-Acetolactate
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Record name 2-Acetoxypropanoic acid
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Record name 2-Acetoxypropionic acid
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Record name Propanoic acid, 2-(acetyloxy)
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Synthesis routes and methods I

Procedure details

Reflux a mixture of 2-hydroxy-propionic acid (480 ml, 85% in water) and sulfuric acid (2 mL) in acetic acid (2500 mL) and toluene (300 mL) for overnight. After removal of solvent under vacuum, purify the residue by distillation to give 2-acetoxy-propionic acid (550 g, 92%) as colorless oil. 1H NMR (CDCl3, 400 MHz): δ 9.27 (brs, 1H), 5.10 (m, 1H), 2.13 (s, 3H), 1.53 (d, J=7.2, 3H).
Quantity
480 mL
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reactant
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2 mL
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2500 mL
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reactant
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300 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 300 ml autoclave is charged with 0.110 g of [(C3H5)PdCl]2 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of acetic acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed with nitrogen, pressured to 30 psig with carbon monoxide, and heated to 150° C. After reaching 150° C. one milliliter of water was pumped into the reaction solution from a Jurgenson Gauge and the pressure was raised to 700 psig with carbon monoxide. The reaction began absorbing gas as evidenced by a drop in the autoclave pressure. Therefore the autoclave pressure was maintained at 700 psig by feeding carbon monxide from a high-pressure reservoir. In addition, the water concentration in the reaction solution was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir. After the addition of a total of five milliliters of water the reaction had consumed 675 psig of carbon monoxide from the high pressure reservoir. At this time the reaction was terminated. The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution. Pure α-acetoxypropionic acid was isolated from a subsequent fractional distillation. The mass spectrum of other fractions showed ethylidene diacetate (major), propionic acid (minor), and acrylic acid (minor) to be by-products.
[Compound]
Name
[(C3H5)PdCl]2
Quantity
0.11 g
Type
reactant
Reaction Step One
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Quantity
12 mmol
Type
reactant
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Quantity
37 mL
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reactant
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Quantity
83 mL
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reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

α-Acetoxypropionaldehyde and β-acetoxypropionic acid were identified by elemental analysis, molecular weight, and nuclear magnetic resonance studies. An authentic sample of α-acetoxypropionic acid was prepared by the addition of acetic anhydride to lactic acid [A. Golomb and P. D. Ritchie, J CHEM SOC, 838 (1962)]. The corresponding aldehyde could not be prepared by an independent method.
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0 (± 1) mol
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[Compound]
Name
aldehyde
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reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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